molecular formula C21H29NO2 B1437837 N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline CAS No. 1040682-75-4

N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline

Cat. No.: B1437837
CAS No.: 1040682-75-4
M. Wt: 327.5 g/mol
InChI Key: UBGDNTFAWPAJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a benzyl group substituted with an ethoxy group at the 3-position and a hexyloxy group at the 3-position of the aniline ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline typically involves a multi-step process. One common method includes the following steps:

    Preparation of 3-Ethoxybenzyl Chloride: This can be achieved by reacting 3-ethoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.

    N-Alkylation of Aniline: The 3-ethoxybenzyl chloride is then reacted with 3-(hexyloxy)aniline in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and hexyloxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxybenzyl)-3-(hexyloxy)aniline
  • N-(3-Ethoxybenzyl)-3-(butyloxy)aniline
  • N-(3-Ethoxybenzyl)-3-(hexyloxy)phenol

Uniqueness

N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline is unique due to the specific combination of ethoxy and hexyloxy substituents, which can significantly impact its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-3-hexoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-3-5-6-7-14-24-21-13-9-11-19(16-21)22-17-18-10-8-12-20(15-18)23-4-2/h8-13,15-16,22H,3-7,14,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGDNTFAWPAJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NCC2=CC(=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline
Reactant of Route 2
Reactant of Route 2
N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline
Reactant of Route 3
Reactant of Route 3
N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline
Reactant of Route 4
Reactant of Route 4
N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline
Reactant of Route 5
Reactant of Route 5
N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline
Reactant of Route 6
Reactant of Route 6
N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.